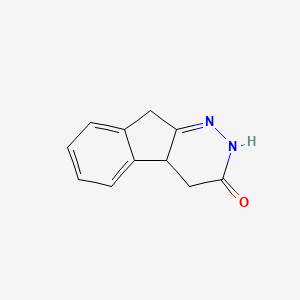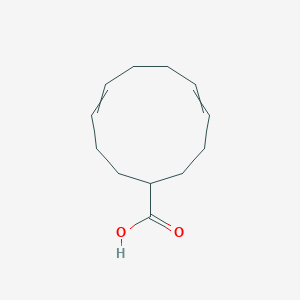![molecular formula C11H10Cl2S2 B14340203 2,2'-Methylenebis[5-(chloromethyl)thiophene] CAS No. 96009-27-7](/img/structure/B14340203.png)
2,2'-Methylenebis[5-(chloromethyl)thiophene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Methylenebis[5-(chloromethyl)thiophene] is a compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two thiophene rings connected by a methylene bridge, with each thiophene ring substituted with a chloromethyl group. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics .
Métodos De Preparación
The synthesis of 2,2’-Methylenebis[5-(chloromethyl)thiophene] can be achieved through several synthetic routes. One common method involves the reaction of 2-chloromethylthiophene with formaldehyde in the presence of a base, such as sodium hydroxide, to form the methylene-bridged product. The reaction typically occurs under reflux conditions and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial production methods for thiophene derivatives often involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. These methods may include continuous flow processes and the use of catalysts to enhance reaction rates and selectivity .
Análisis De Reacciones Químicas
2,2’-Methylenebis[5-(chloromethyl)thiophene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the chloromethyl groups to methyl groups or other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or potassium thiocyanate for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2,2’-Methylenebis[5-(chloromethyl)thiophene] has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,2’-Methylenebis[5-(chloromethyl)thiophene] depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the chloromethyl groups allows for covalent bonding with nucleophilic sites on proteins or other biomolecules, potentially altering their function .
In materials science, the electronic properties of the thiophene rings and the methylene bridge contribute to the compound’s ability to conduct electricity and participate in charge transfer processes. This makes it suitable for use in electronic devices .
Comparación Con Compuestos Similares
2,2’-Methylenebis[5-(chloromethyl)thiophene] can be compared with other thiophene derivatives, such as:
2,5-Dichlorothiophene: Similar in structure but lacks the methylene bridge, resulting in different reactivity and applications.
2,2’-Bithiophene: Contains two thiophene rings connected directly without substitution, leading to different electronic properties.
2,5-Bis(chloromethyl)thiophene: Similar in having chloromethyl groups but differs in the position and connectivity of the thiophene rings.
The uniqueness of 2,2’-Methylenebis[5-(chloromethyl)thiophene] lies in its specific substitution pattern and the presence of the methylene bridge, which imparts distinct chemical and physical properties compared to other thiophene derivatives .
Propiedades
Número CAS |
96009-27-7 |
|---|---|
Fórmula molecular |
C11H10Cl2S2 |
Peso molecular |
277.2 g/mol |
Nombre IUPAC |
2-(chloromethyl)-5-[[5-(chloromethyl)thiophen-2-yl]methyl]thiophene |
InChI |
InChI=1S/C11H10Cl2S2/c12-6-10-3-1-8(14-10)5-9-2-4-11(7-13)15-9/h1-4H,5-7H2 |
Clave InChI |
PCJUJWQAFNTYSJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1)CCl)CC2=CC=C(S2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide](/img/structure/B14340124.png)

![5,5-Difluoro-5-silabicyclo[2.1.1]hex-2-ene](/img/structure/B14340136.png)
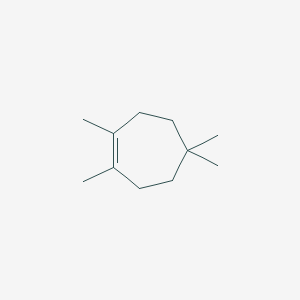
![(E)-N-{[2-(4-Cyanophenyl)hydrazinyl]methylidene}glycine](/img/structure/B14340150.png)
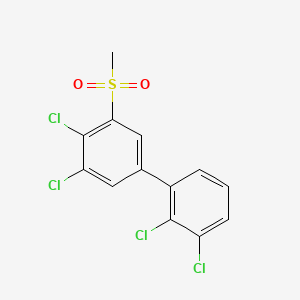

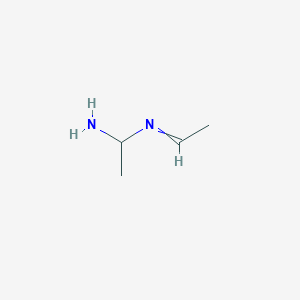

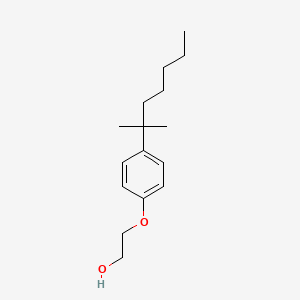
![3-{[2-(Acryloyloxy)propoxy]carbonyl}bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14340163.png)

